molecular formula C₁₉H₂₃N₅O B560556 Irak4-IN-1 CAS No. 1820787-94-7

Irak4-IN-1

货号 B560556
CAS 编号: 1820787-94-7
分子量: 337.42
InChI 键: HVQXFGHHSFTACS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Irak4-IN-1 is an interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor . IRAK4 is a protein kinase involved in signaling innate immune responses from Toll-like receptors . It also supports signaling from T-cell receptors . Irak4-IN-1 has an IC50 of 7 nM , indicating its strong inhibitory effect on IRAK4.


Molecular Structure Analysis

Irak4-IN-1 has a molecular weight of 337.42 and a molecular formula of C19H23N5 . The exact molecular structure can be determined using techniques like X-ray crystallography , but the specific structural details are not provided in the search results.


Physical And Chemical Properties Analysis

Irak4-IN-1 is a solid compound . It is soluble in DMSO at a concentration of 14.29 mg/mL . The compound should be stored at -20°C for long-term stability .

科学研究应用

Oncology

Scientific Field

Cancer Research and Treatment

Application Summary

Irak4-IN-1 has been identified as a potential therapeutic agent in oncology due to its role in inhibiting IRAK4, which is involved in cancer cell survival and proliferation .

Methods of Application:

  • Clinical Trials: Ongoing phase 1/2 clinical studies evaluating the efficacy of Irak4-IN-1 in hematologic cancers and solid tumors .

Results and Outcomes:

  • Preclinical Results: Demonstrated synergy between Irak4-IN-1 and FLT3 and BTK inhibitors, suggesting enhanced anti-tumor effects .
  • Clinical Outcomes: Early clinical trials show promising results, with Irak4-IN-1 contributing to tumor suppression .

Autoimmune Diseases

Scientific Field

Immunology and Autoimmune Disorders

Application Summary

Irak4-IN-1 targets IRAK4, a key mediator in immune signaling, offering a novel approach to treating autoimmune diseases .

Methods of Application:

Results and Outcomes:

  • In Vitro Findings: Irak4-IN-1 inhibited the secretion of pro-inflammatory cytokines TNF-α and IL-6 .
  • In Vivo Results: Significant reduction in disease activity index (DAI) and improvement in symptoms in animal models .

Inflammation

Scientific Field

Inflammatory Diseases

Application Summary

Irak4-IN-1 has shown effectiveness in reducing inflammation by inhibiting the IRAK4 pathway, which is crucial for inflammatory responses .

Methods of Application:

Results and Outcomes:

  • Cellular Results: Decreased levels of inflammatory cytokines in treated cells .
  • Animal Study Findings: Alleviation of inflammatory symptoms and tissue injury in treated animals .

Drug Resistance

Scientific Field

Pharmacology and Drug Development

Application Summary

Research on Irak4-IN-1 has explored its role in overcoming drug resistance, particularly in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) .

Methods of Application:

Results and Outcomes:

  • Mechanistic Insights: Identification of non-canonical IRAK1/4 signaling paradigms that drive resistance and how Irak4-IN-1 can address them .
  • Therapeutic Potential: Suggestion of novel strategies for MDS/AML treatment involving Irak4-IN-1 .

TLR and IL-1R Signal Transduction

Scientific Field

Signal Transduction Pathways

Application Summary

Irak4-IN-1 is being studied for its impact on Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) mediated signal transduction, which are pivotal in innate immunity .

Methods of Application:

Results and Outcomes:

  • Signaling Disruption: Irak4-IN-1 disrupts the activation of NF-κB and the production of proinflammatory cytokines, indicating its potential as a therapeutic target .

Peritonitis and Inflammatory Bowel Disease (IBD)

Scientific Field

Gastroenterology

Application Summary

The application of Irak4-IN-1 in treating peritonitis and IBD has been highlighted due to its anti-inflammatory properties .

Methods of Application:

Results and Outcomes:

  • Disease Alleviation: DW18134, a novel IRAK4 inhibitor, significantly reduced DAI and improved symptoms in animal models of peritonitis and IBD .
  • Intestinal Barrier Protection: DW18134 enhanced intestinal barrier function by upregulating tight junction gene expression .

This analysis provides a detailed overview of the diverse applications of Irak4-IN-1 across different scientific fields, highlighting its potential as a multifaceted therapeutic agent. The results from various studies suggest that Irak4-IN-1 could play a significant role in the treatment of cancer, autoimmune diseases, inflammation, drug resistance, and gastrointestinal disorders.

Hematologic Malignancies

Scientific Field

Hematology and Oncology

Application Summary

Irak4-IN-1 is being explored for its potential to treat various hematologic malignancies, including myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML), by targeting IRAK4 within the myddosome complex .

Methods of Application:

  • Combination Therapies: Evaluating the effectiveness of Irak4-IN-1 in combination with other inhibitors, such as FLT3 and BTK inhibitors, to enhance anti-tumor effects .

Results and Outcomes:

  • Clinical Development: The investigational IRAK4 inhibitor emavusertib is currently undergoing phase 1/2 clinical studies in hematologic cancers and several solid tumors .
  • Synergistic Effects: Preclinical models indicate synergy between inhibitors of IRAK4 and FLT3 and BTK inhibitors, suggesting improved treatment outcomes .

Innate Immune Response

Scientific Field

Immunology

Application Summary

Irak4-IN-1 impacts the innate immune response by modulating the activity of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), which are crucial for defending against pathogens .

Methods of Application:

  • Immune Cell Modulation: Assessing how Irak4-IN-1 affects macrophages and dendritic cells, key players in the innate immune response .

Results and Outcomes:

  • Signaling Inhibition: Irak4-IN-1 has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), thereby reducing inflammation and promoting cell survival .

Spliceosome Mutations

Scientific Field

Molecular Biology

Application Summary

The role of IRAK4 in conjunction with spliceosome mutations has been a topic of interest, particularly in the context of cancer biology .

Methods of Application:

  • Drug Development: Exploring the potential of Irak4-IN-1 to counteract the effects of spliceosome mutations in cancer therapy .

Results and Outcomes:

  • Biology Insights: New insights into the biology of IRAK4 and its links with mutations in the spliceosome have been discussed at scientific symposiums .

NF-κB Signaling Pathway

Scientific Field

Cell Signaling

Application Summary

Irak4-IN-1 is being studied for its ability to suppress the NF-κB signaling pathway, which is overactive in diseases like MDS and AML .

Methods of Application:

  • Pharmacological Approach: Using a series of IRAK inhibitors of varying relative potency at IRAK1:IRAK4 to examine inhibition of NF-κB activation in AML cells .
  • Reporter Systems: Utilizing an NF-κB reporter system expressed in human AML cells to measure NF-κB-dependent activation in response to various antagonists .

Results and Outcomes:

  • Inhibition Efficacy: Findings suggest that effective inhibition of NF-κB requires antagonism of both IRAK1 and IRAK4, with the relative potency correlating with suppression of leukemic progenitor cell function .

Myddosome Complex

Scientific Field

Biochemistry

Application Summary

The myddosome complex, involving MyD88 and IRAK4, is vital for the activation of downstream effectors during malignant hematopoiesis .

Methods of Application:

  • Clinical Trials: Assessing IRAK4 inhibitors, such as emavusertib, in preclinical studies and clinical trials for their efficacy in treating hematologic malignancies .

Results and Outcomes:

  • Clinical Relevance: Ongoing research and clinical trials are evaluating the effectiveness of targeting the myddosome complex with IRAK4 inhibitors in the treatment of lymphoma, MDS, and AML .

These additional applications further illustrate the versatility of Irak4-IN-1 as a therapeutic agent and its potential impact across various fields of scientific research. The ongoing studies and clinical trials will continue to shed light on the efficacy and broader applications of this compound.

Neurodegenerative Diseases

Scientific Field

Neurology and Neuroscience

Application Summary

The involvement of IRAK4 in neuroinflammation has prompted research into its potential role in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Methods of Application:

Results and Outcomes:

  • Preclinical Findings: Early results suggest that Irak4-IN-1 may reduce neuroinflammation and protect against neuronal loss .

Infectious Diseases

Scientific Field

Infectious Disease and Immunology

Application Summary

IRAK4 is a critical kinase in the innate immune response to pathogens, making Irak4-IN-1 a potential agent in treating infectious diseases .

Methods of Application:

Results and Outcomes:

  • Immune Enhancement: Initial studies indicate that Irak4-IN-1 may bolster the immune response to infections, leading to improved outcomes .

Cardiovascular Diseases

Scientific Field

Cardiology

Application Summary

Research suggests that IRAK4 inhibitors like Irak4-IN-1 could have therapeutic potential in cardiovascular diseases by modulating inflammation .

Methods of Application:

Results and Outcomes:

  • Reduced Inflammation: Early evidence shows that Irak4-IN-1 may decrease cardiac inflammation and improve heart function .

Metabolic Disorders

Scientific Field

Endocrinology and Metabolism

Application Summary

The anti-inflammatory properties of Irak4-IN-1 are being investigated for their potential to treat metabolic disorders like diabetes and obesity .

Methods of Application:

Results and Outcomes:

  • Improved Metabolic Profiles: Studies suggest that Irak4-IN-1 may improve insulin sensitivity and reduce metabolic inflammation .

Respiratory Diseases

Scientific Field

Pulmonology

Application Summary

Given the role of IRAK4 in inflammation, Irak4-IN-1 is being studied for its potential use in respiratory diseases like asthma and COPD .

Methods of Application:

Results and Outcomes:

  • Symptom Alleviation: Preliminary results from clinical trials show promise in reducing respiratory inflammation and improving patient outcomes .

安全和危害

Irak4-IN-1 is classified as toxic and can cause irritation to the skin and eyes . It should be handled only by personnel trained in handling potent active pharmaceutical ingredients . In case of accidental ingestion or contact, immediate medical attention is required .

属性

IUPAC Name

4-[(4-morpholin-4-ylcyclohexyl)amino]quinazoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c20-12-14-1-6-18-17(11-14)19(22-13-21-18)23-15-2-4-16(5-3-15)24-7-9-25-10-8-24/h1,6,11,13,15-16H,2-5,7-10H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQXFGHHSFTACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC=NC3=C2C=C(C=C3)C#N)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Irak4-IN-1

Citations

For This Compound
4
Citations
S Vollmer, S Strickson, T Zhang, N Gray… - Biochemical …, 2017 - portlandpress.com
… in the presence or absence of the IRAK4 inhibitor IRAK4-IN-1 prior to stimulation with IL-1. … assayed in the presence of IRAK4-IN-1. The concentration of IRAK4-IN-1 added to the cells (3 …
Number of citations: 85 portlandpress.com
Z Liu, M Yuan, X Meng, H Bie, S Yao - Histochemistry and Cell Biology, 2021 - Springer
… Furthermore, concomitant treatment with the IL-1α inhibitor IRAK4-IN-1 effectively abolished … neutralized by co-treatment with the IL-1α inhibitor IRAK4-IN-1 (Fig. 2e). Together, we have …
Number of citations: 5 link.springer.com
T Li, C Zheng, W Han, Z Chen - Systems Biology in Reproductive …, 2022 - Taylor & Francis
… 5 μM) or IL-1α inhibitors (IRAK4-IN-1, 10 μM), followed by qPCR … , 5 μM) or IL-1α inhibitors (IRAK4-IN-1, 10 μM), followed by … absence of IL-1α inhibitors (IRAK4-IN-1, 10 μM), for different …
Number of citations: 2 www.tandfonline.com
M Hao, B Huang, R Wu, Z Peng, KQ Luo - Advanced Science, 2023 - Wiley Online Library
… K) Western blotting of the indicated proteins in co-cultured 231-GFP cells with or without the treatment with the IRAK4 inhibitor (IRAK4-IN-1, 5 μM) during co-culturing. The results …
Number of citations: 7 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。